Cas no 941869-88-1 (4-fluoro-2-(piperazin-1-yl)-1,3-benzothiazole)

4-Fluoro-2-(piperazin-1-yl)-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with a fluorine atom at the 4-position and a piperazine moiety at the 2-position. This structure imparts versatility in medicinal chemistry and pharmaceutical research, particularly as a scaffold for developing bioactive molecules. The fluorine substitution enhances metabolic stability and binding affinity, while the piperazine group offers flexibility for further functionalization, making it valuable in the synthesis of potential therapeutic agents. Its well-defined chemical properties and reactivity profile make it suitable for applications in drug discovery, particularly in targeting central nervous system (CNS) disorders and other biologically relevant pathways.
4-fluoro-2-(piperazin-1-yl)-1,3-benzothiazole structure
941869-88-1 structure
商品名:4-fluoro-2-(piperazin-1-yl)-1,3-benzothiazole
CAS番号:941869-88-1
MF:C11H12FN3S
メガワット:237.29648399353
MDL:MFCD09743165
CID:4660449
PubChem ID:42281678

4-fluoro-2-(piperazin-1-yl)-1,3-benzothiazole 化学的及び物理的性質

名前と識別子

    • 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole
    • Benzothiazole, 4-fluoro-2-(1-piperazinyl)-
    • 4-fluoro-2-(piperazin-1-yl)-1,3-benzothiazole
    • MDL: MFCD09743165
    • インチ: 1S/C11H12FN3S/c12-8-2-1-3-9-10(8)14-11(16-9)15-6-4-13-5-7-15/h1-3,13H,4-7H2
    • InChIKey: SOJXHLNSZHYCMH-UHFFFAOYSA-N
    • ほほえんだ: S1C2=CC=CC(F)=C2N=C1N1CCNCC1

4-fluoro-2-(piperazin-1-yl)-1,3-benzothiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM335247-1g
4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole
941869-88-1 95%+
1g
$1409 2021-08-18
Enamine
EN300-238499-0.5g
4-fluoro-2-(piperazin-1-yl)-1,3-benzothiazole
941869-88-1 95%
0.5g
$739.0 2024-06-19
Chemenu
CM335247-100mg
4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole
941869-88-1 95%+
100mg
$379 2021-08-18
Chemenu
CM335247-250mg
4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole
941869-88-1 95%+
250mg
$554 2021-08-18
Life Chemicals
F2146-0086-2.5g
4-fluoro-2-(piperazin-1-yl)-1,3-benzothiazole
941869-88-1 95%
2.5g
$1402.0 2023-09-06
Enamine
EN300-238499-0.05g
4-fluoro-2-(piperazin-1-yl)-1,3-benzothiazole
941869-88-1 95%
0.05g
$647.0 2024-06-19
Enamine
EN300-238499-10.0g
4-fluoro-2-(piperazin-1-yl)-1,3-benzothiazole
941869-88-1 95%
10.0g
$3315.0 2024-06-19
Enamine
EN300-238499-5g
4-fluoro-2-(piperazin-1-yl)-1,3-benzothiazole
941869-88-1
5g
$2235.0 2023-09-15
A2B Chem LLC
AV81394-50mg
4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole
941869-88-1 95%
50mg
$706.00 2024-07-18
Enamine
EN300-238499-1g
4-fluoro-2-(piperazin-1-yl)-1,3-benzothiazole
941869-88-1
1g
$770.0 2023-09-15

4-fluoro-2-(piperazin-1-yl)-1,3-benzothiazole 関連文献

4-fluoro-2-(piperazin-1-yl)-1,3-benzothiazoleに関する追加情報

Comprehensive Overview of 4-fluoro-2-(piperazin-1-yl)-1,3-benzothiazole (CAS No. 941869-88-1)

4-fluoro-2-(piperazin-1-yl)-1,3-benzothiazole (CAS No. 941869-88-1) is a fluorinated benzothiazole derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique piperazine and benzothiazole moieties, exhibits versatile chemical properties, making it a valuable intermediate in drug discovery and material science. Researchers are increasingly exploring its potential applications in central nervous system (CNS) drug development, owing to its structural similarity to bioactive molecules targeting neurological pathways.

The fluorine atom in 4-fluoro-2-(piperazin-1-yl)-1,3-benzothiazole enhances its metabolic stability and lipophilicity, critical factors for optimizing drug bioavailability. Recent studies highlight its role in modulating G-protein-coupled receptors (GPCRs), a hotspot in neurodegenerative disease research. With the rising global prevalence of conditions like Alzheimer's and Parkinson's, this compound's potential as a scaffold for kinase inhibitors or allosteric modulators aligns with current therapeutic trends.

From a synthetic chemistry perspective, CAS No. 941869-88-1 serves as a building block for heterocyclic compounds. Its piperazine ring offers sites for further functionalization, enabling the creation of libraries for high-throughput screening (HTS). This adaptability resonates with the growing demand for fragment-based drug design (FBDD), a strategy gaining traction in precision medicine initiatives. Notably, its benzothiazole core shares structural motifs with FDA-approved drugs like riluzole, sparking interest in repurposing strategies.

Environmental and green chemistry applications are also emerging for 4-fluoro-2-(piperazin-1-yl)-1,3-benzothiazole. Its halogenated structure is being investigated for catalysis and photoactive materials, particularly in organic light-emitting diodes (OLEDs). As industries shift toward sustainable practices, this compound's role in energy-efficient technologies could expand, addressing queries about eco-friendly chemical synthesis frequently searched in academic circles.

Analytical challenges surrounding CAS No. 941869-88-1 include optimizing HPLC purification methods due to its polar piperazine group. Recent publications emphasize chromatographic resolution techniques, a topic trending in analytical chemistry forums. Additionally, computational studies using molecular docking predict its interactions with biological targets, merging cheminformatics with experimental validation—a synergy highly sought after in AI-driven drug discovery platforms.

In conclusion, 4-fluoro-2-(piperazin-1-yl)-1,3-benzothiazole represents a multifaceted compound bridging medicinal chemistry and material science. Its CAS No. 941869-88-1 is frequently cited in patents exploring small-molecule therapeutics, reflecting its commercial relevance. As interdisciplinary research evolves, this molecule's applications in bioconjugation and diagnostic probes may further diversify, answering persistent industry questions about multifunctional chemical entities.

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